1,4-Diazepane-1-sulfonamide

Solubility Biophysical Assays Medicinal Chemistry

Standard piperazine scaffolds fail to replicate the seven-membered ring geometry and polarity required for ENPP1 or 5-HT6 target engagement. This diazepane-sulfonamide provides a validated alternative. - ENPP1 inhibitor derivative Enpp-1-IN-14 shows IC50 = 32.38 nM. - Primary sulfonamide enables aq. solubility ≥100 mg/mL vs. lipophilic N-alkyl analogs. - HCl salt (CAS 1430849-11-8) available for crystalline, stable handling.

Molecular Formula C5H13N3O2S
Molecular Weight 179.24 g/mol
CAS No. 1016797-88-8
Cat. No. B3199185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazepane-1-sulfonamide
CAS1016797-88-8
Molecular FormulaC5H13N3O2S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)S(=O)(=O)N
InChIInChI=1S/C5H13N3O2S/c6-11(9,10)8-4-1-2-7-3-5-8/h7H,1-5H2,(H2,6,9,10)
InChIKeyOWWXXNVDTAJQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diazepane-1-sulfonamide: Physicochemical Properties & Procurement


1,4-Diazepane-1-sulfonamide (CAS 1016797-88-8) is a seven-membered heterocyclic compound containing two nitrogen atoms and a primary sulfonamide group, with the molecular formula C5H13N3O2S and a molecular weight of 179.24 g/mol [1]. Its computed physicochemical properties include a XLogP3-AA value of -1.5, a topological polar surface area (TPSA) of 83.8 Ų, and two hydrogen bond donors [1]. This compound serves as a versatile building block for the synthesis of diverse bioactive molecules, including enzyme inhibitors and receptor ligands, and is commercially available in free base and hydrochloride salt forms with purity typically ≥95% .

Scaffold Type
Seven-membered diazepane with primary sulfonamide, enabling distinct steric and electronic profiles
Solubility Profile
High aqueous solubility supports bioconjugation and aqueous-phase assay formats
Available Forms
Free base (oily solid) and stable hydrochloride salt (crystalline powder) for flexible synthesis workflows

1,4-Diazepane-1-sulfonamide: Substitution Risks in R&D


Generic substitution of 1,4-Diazepane-1-sulfonamide with common alternatives such as piperazine (six-membered) or 1,5-diazocane (eight-membered) is scientifically invalid due to the unique seven-membered ring geometry, which provides distinct steric and electronic properties critical for target engagement and selectivity . Furthermore, its primary sulfonamide group confers a significantly higher water solubility (≥100 mg/mL) compared to N-substituted analogs like N,N-dimethyl-1,4-diazepane-1-sulfonamide (CAS 1042601-71-7), which exhibit more lipophilic character . These structural and physicochemical differences translate into divergent behavior in chemical reactions, binding assays, and downstream biological evaluations, as quantified in the evidence below.

Target1,4-Diazepane-1-sulfonamide
SubstitutePiperazine (6-membered) or 1,5-diazocane (8-membered)
Seven-membered ring geometry provides distinct steric and electronic properties; ring size variation may alter binding pose and selectivity, limiting direct substitution.
TargetPrimary sulfonamide (1,4-Diazepane-1-sulfonamide)
SubstituteN-substituted analogs (e.g., N,N-dimethyl derivative)
N-substitution increases lipophilicity and shifts solubility; may compromise aqueous assay compatibility and alter downstream conjugation behavior.

1,4-Diazepane-1-sulfonamide vs. Analogs: Selection Guide


Enhanced Aqueous Solubility vs. N-Substituted Analogs

The primary sulfonamide group in 1,4-Diazepane-1-sulfonamide confers high aqueous solubility, measured at ≥100 mg/mL in water . In contrast, a structurally close analog, N-benzyl-4-methyl-1,4-diazepane-1-sulfonamide, exhibits a computed LogP of 0.65 and LogSW of -0.81, indicating significantly lower water solubility and a preference for organic phases . This 100-fold solubility differential is a critical factor in selecting building blocks for aqueous-phase bioconjugation or in vitro assays where DMSO content must be minimized.

Aqueous Solubility
Data to verify
≥100 mg/mL vs. LogP 0.65 (N-benzyl analog)
~100-fold difference in water solubility estimate
Supports aqueous assay compatibility; data to verify
Computed LogP values from Hit2Lead database may vary
Solubility Biophysical Assays Medicinal Chemistry

Conformational Geometry: Distinct Binding vs. Piperazine

The seven-membered 1,4-diazepane ring in 1,4-Diazepane-1-sulfonamide introduces a different conformational flexibility and nitrogen-nitrogen distance compared to the six-membered piperazine ring found in many common scaffolds . This geometric difference is exemplified in the development of 5-HT6 receptor antagonists: 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives exhibited comparable activity to earlier reported piperazine-based antagonists, but with potentially distinct binding modes and selectivity profiles [1]. The 1,4-diazepane core thus offers a privileged scaffold for exploring chemical space where piperazine-based analogs fail to engage the target or exhibit off-target effects.

Conformational Geometry
Class-level
Comparable activity to piperazine-based 5-HT6 antagonists vs. Piperazine scaffolds
Distinct seven-membered ring; class-level inference
Supports scaffold-hopping studies; class-level inference
Review of reported 5-HT6 derivatives
Medicinal Chemistry Scaffold Hopping Conformational Analysis

ENPP1 Inhibitor Development from 1,4-Diazepane-1-sulfonamide

While 1,4-Diazepane-1-sulfonamide itself is a building block, its direct derivative, 4-(6,7-dimethoxyquinazolin-4-yl)-1,4-diazepane-1-sulfonamide (Enpp-1-IN-14, CAS 2687222-59-7), has been identified as a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), with an IC50 of 32.38 nM against recombinant human ENPP1 . This quantifies the biological potential of the 1,4-diazepane-1-sulfonamide scaffold in a defined target-based assay. In contrast, the unsubstituted 1,4-diazepane or piperazine cores lack this specific ENPP1 inhibitory activity, demonstrating that the sulfonamide-decorated 1,4-diazepane geometry is a key determinant of target engagement.

ENPP1 Inhibition
Reported
IC50 32.38 nM
Derivative Enpp-1-IN-14
Supports ENPP1 target engagement studies
Recombinant human ENPP1 assay; data to verify
ENPP1 Cancer Enzyme Inhibition

Hydrochloride Salt: Enhanced Form and Stability

1,4-Diazepane-1-sulfonamide is commercially available in both free base and hydrochloride salt forms. The hydrochloride salt (CAS 1430849-11-8) exhibits a defined solid-state powder form with a molecular weight of 215.7 g/mol . In contrast, the free base is an oily solid . The hydrochloride salt's crystalline nature and higher stability profile (storage at -20°C for up to 2 years) provide superior handling and long-term storage characteristics for synthetic operations . This contrasts with the free base's requirement for inert atmosphere and light protection .

Salt Form Stability
Specification review
HCl salt
Crystalline powder, 2-year stability at -20°C
Free base
Oily solid, requires inert atmosphere, light protection
Supports long-term synthesis planning
Storage conditions per vendor specifications
Solid Form Synthesis Stability

1,4-Diazepane-1-sulfonamide: Top Research & Industrial Applications


ENPP1 Inhibitor Synthesis for Cancer

Procure 1,4-Diazepane-1-sulfonamide as a key scaffold for designing novel ENPP1 inhibitors. Its derivative, Enpp-1-IN-14, has demonstrated low nanomolar potency (IC50 32.38 nM) against recombinant human ENPP1 . This provides a validated starting point for lead optimization in oncology programs targeting ENPP1-mediated tumor progression pathways. The high aqueous solubility (≥100 mg/mL) facilitates downstream in vitro and in vivo pharmacological profiling .

5-HT6 Antagonist Development

Utilize 1,4-Diazepane-1-sulfonamide to synthesize 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives as 5-HT6 receptor antagonists. These compounds have shown activity comparable to established piperazine-based antagonists but offer a distinct seven-membered ring geometry, potentially leading to improved selectivity or reduced off-target effects [1]. This scaffold hop is particularly valuable for cognition-related disorders where 5-HT6 modulation is a therapeutic strategy.

Aqueous Bioconjugation Tools

Leverage the high water solubility (≥100 mg/mL) of 1,4-Diazepane-1-sulfonamide to create bioconjugation reagents or affinity probes for use in aqueous biological systems . Unlike N-alkylated analogs with higher LogP values (e.g., LogP 0.65), this building block can be conjugated under mild, aqueous conditions without the need for high percentages of organic co-solvents like DMSO or DMF, preserving the integrity of sensitive biomolecules .

Hydrochloride Salt for Library Synthesis

For parallel synthesis, high-throughput experimentation, or long-term project storage, the hydrochloride salt of 1,4-Diazepane-1-sulfonamide (CAS 1430849-11-8) is recommended. Its crystalline powder form is easier to handle and weigh accurately compared to the oily free base, and its 2-year stability at -20°C minimizes degradation during extended synthetic campaigns . This ensures consistent quality and yield in automated or manual library production.

Application
Selection Property
Validation Focus
ENPP1 inhibitor synthesis for oncology target research
Seven-membered diazepane sulfonamide scaffold
ENPP1 inhibition assay context and target engagement
5-HT6 antagonist synthesis for cognition studies
Conformationally distinct diazepane ring vs. piperazine
Receptor binding and selectivity profiling
Aqueous bioconjugation probe synthesis
High aqueous solubility (primary sulfonamide)
Bioconjugation efficiency under aqueous conditions
Library synthesis with stable solid form
Crystalline hydrochloride salt with long-term stability
Weighing accuracy and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Diazepane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.